Zaltoprofen-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zaltoprofen-d7 is a deuterated form of Zaltoprofen, a nonsteroidal anti-inflammatory drug (NSAID) used primarily for its analgesic, antipyretic, and anti-inflammatory properties . The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound, Zaltoprofen .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zaltoprofen-d7 involves the incorporation of deuterium atoms into the molecular structure of Zaltoprofen. One common method involves the use of deuterated reagents in the synthesis process. For example, the preparation of Zaltoprofen can involve the reaction of 5-(1-propionyl)-2-thiophenyl phenylacetic acid with deuterated reagents under specific conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated solvents and reagents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to achieve high yield and purity, making the process suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Zaltoprofen-d7, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Zaltoprofen can be oxidized to form Zaltoprofen S-oxide.
Reduction: Reduction reactions can convert Zaltoprofen to its hydroxy derivatives.
Substitution: Substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions include Zaltoprofen S-oxide, hydroxy derivatives, and various substituted Zaltoprofen compounds .
Scientific Research Applications
Zaltoprofen-d7 is widely used in scientific research for various applications:
Pharmacokinetic Studies: It is used to study the absorption, distribution, metabolism, and excretion of Zaltoprofen in the body.
Metabolic Pathway Analysis: Researchers use this compound to investigate the metabolic pathways and identify metabolites of Zaltoprofen.
Drug Interaction Studies: It helps in understanding the interactions of Zaltoprofen with other drugs and their impact on its pharmacokinetics.
Biomedical Research: This compound is used in studies related to pain management, inflammation, and other medical conditions.
Mechanism of Action
Zaltoprofen-d7, like Zaltoprofen, exerts its effects by inhibiting the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins that mediate pain and inflammation . Additionally, it inhibits bradykinin-induced pain responses by blocking the B2 receptor-mediated pathway in primary sensory neurons . This dual mechanism makes it effective in reducing pain and inflammation .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: Another NSAID with similar analgesic and anti-inflammatory properties.
Diclofenac: A widely used NSAID for pain and inflammation.
Piroxicam: An NSAID with a longer half-life, used for chronic pain management.
Uniqueness
Zaltoprofen-d7 is unique due to its selective inhibition of COX-2 and its ability to block bradykinin-induced pain without affecting bradykinin receptors . This selective action reduces the risk of gastrointestinal side effects commonly associated with other NSAIDs .
Properties
Molecular Formula |
C17H14O3S |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
3,3,3-trideuterio-2-(7,8,9,10-tetradeuterio-6-oxo-5H-benzo[b][1]benzothiepin-3-yl)propanoic acid |
InChI |
InChI=1S/C17H14O3S/c1-10(17(19)20)11-6-7-15-12(8-11)9-14(18)13-4-2-3-5-16(13)21-15/h2-8,10H,9H2,1H3,(H,19,20)/i1D3,2D,3D,4D,5D |
InChI Key |
MUXFZBHBYYYLTH-AAYPNNLASA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)CC3=C(S2)C=CC(=C3)C(C(=O)O)C([2H])([2H])[2H])[2H])[2H] |
Canonical SMILES |
CC(C1=CC2=C(C=C1)SC3=CC=CC=C3C(=O)C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.